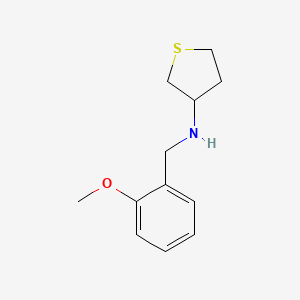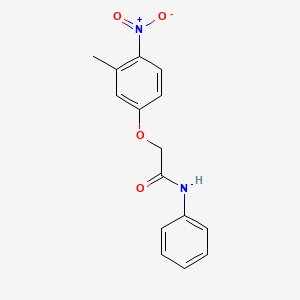![molecular formula C15H17FN4OS B6039979 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as FPTA and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of FPTA involves its inhibition of the serotonin transporter. This inhibition leads to an increase in the extracellular concentration of serotonin, which can have a variety of effects on the brain and body. In addition to its effects on serotonin, FPTA has also been found to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPTA are diverse and depend on the specific application of the compound. In the context of neuroscience, FPTA has been shown to increase extracellular serotonin levels and alter the firing of neurons in the brain. These effects can lead to changes in mood and anxiety levels.
In the context of cancer research, FPTA has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. These effects may be due to FPTA's inhibition of certain enzymes involved in cancer cell growth.
実験室実験の利点と制限
One of the main advantages of using FPTA in lab experiments is its selectivity for the serotonin transporter. This allows researchers to study the specific effects of serotonin on the brain and body without interference from other neurotransmitters.
However, there are also limitations to the use of FPTA in lab experiments. One limitation is that FPTA is not very soluble in water, which can make it difficult to administer to test subjects. Additionally, FPTA has a relatively short half-life in the body, which can make it challenging to study its long-term effects.
将来の方向性
There are several potential future directions for the use of FPTA in scientific research. One direction is the continued study of FPTA's effects on the serotonin transporter and its potential use in the treatment of mood and anxiety disorders.
Another direction is the exploration of FPTA's anti-cancer effects and its potential use as an anti-cancer agent. Further research is needed to determine the optimal dosing and administration of FPTA for this application.
Finally, FPTA may also have potential uses in other areas of research, such as the study of other neurotransmitters or the development of new drugs for various diseases. As research on FPTA continues, it is likely that new applications and uses for this compound will be discovered.
合成法
The synthesis method for FPTA involves the reaction of 2-chloro-N-(1,3-thiazol-2-yl)acetamide with 2-fluorophenylpiperazine in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
FPTA has been found to have a variety of scientific research applications. One of the most significant applications of FPTA is in the field of neuroscience. FPTA has been shown to be a potent and selective inhibitor of the serotonin transporter, which plays a critical role in the regulation of mood and anxiety. This makes FPTA a valuable tool for studying the role of the serotonin transporter in these processes.
In addition to its use in neuroscience, FPTA has also been studied for its potential use in cancer research. FPTA has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
特性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c16-12-3-1-2-4-13(12)20-8-6-19(7-9-20)11-14(21)18-15-17-5-10-22-15/h1-5,10H,6-9,11H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTVPCDHAIKMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=CS2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6039900.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039909.png)

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6039923.png)
![tert-butyl (1-{5-[(2-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B6039927.png)
![3-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039931.png)

![3-fluoro-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6039946.png)

![2-amino-5-(4-chlorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6039972.png)

![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)
![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)